Lipophilicity Differentiation: N,N-Diisobutylsulfamoyl vs. N,N-Dimethylsulfamoyl and N,N-Bis(2-methoxyethyl)sulfamoyl Analogs
The N,N-diisobutylsulfamoyl group in CAS 896308-12-6 contains eight aliphatic carbon atoms arranged as two branched isobutyl chains, yielding a calculated logP (clogP) approximately 2.5–3.0 units higher than the N,N-dimethylsulfamoyl analog (CAS 896615-27-3) and approximately 1.0–1.5 units higher than the N,N-bis(2-methoxyethyl)sulfamoyl analog (CAS 896310-89-7), as estimated from fragment-based clogP contributions of the sulfamoyl substituents . This lipophilicity differential has direct consequences for membrane permeability and non-specific protein binding in cellular assays [1]. In the broader 4,5-dimethylthiophene-3-carboxamide class, increased clogP correlated with enhanced cell-based activity only when balanced against solubility limits; excessively lipophilic analogs (>clogP 5) frequently lost activity due to precipitation or non-specific binding [1]. The target compound occupies an intermediate lipophilicity range that may be advantageous for certain target classes requiring balanced permeability.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8–4.3 (estimated from fragment contributions of the N,N-diisobutylsulfamoyl group) |
| Comparator Or Baseline | N,N-dimethylsulfamoyl analog: clogP ≈ 1.5–1.8; N,N-bis(2-methoxyethyl)sulfamoyl analog: clogP ≈ 2.5–3.0 |
| Quantified Difference | ΔclogP ≈ +2.5–3.0 vs. dimethyl analog; ΔclogP ≈ +1.0–1.5 vs. bis(2-methoxyethyl) analog |
| Conditions | Fragment-based clogP estimation using the 4-(N,N-diisobutylsulfamoyl)benzoic acid core (CAS 10252-81-0) and thiophene-3-carboxamide scaffold |
Why This Matters
Lipophilicity differences of 1–3 log units can translate to 10- to 1000-fold differences in membrane permeability and non-specific protein binding, directly impacting the interpretability of cellular assay results and the feasibility of in vivo studies.
- [1] Wendeler M, Beilhartz GL, Koller M, et al. Structure-Activity Analysis of Vinylogous Urea Inhibitors of Human Immunodeficiency Virus-Encoded Ribonuclease H. Antimicrobial Agents and Chemotherapy. 2010;54(9):3913-3921. Class-level SAR demonstrating the impact of lipophilicity modifications on 4,5-dimethylthiophene-3-carboxamide activity. View Source
